1-(4-Chloro-2-hydroxyphenyl)propan-1-one

Schiff base regioisomer coordination chemistry

1-(4-Chloro-2-hydroxyphenyl)propan-1-one (CAS 1127-97-5), also referred to as 4'-chloro-2'-hydroxypropiophenone, is a halogenated phenolic ketone belonging to the 2-hydroxypropiophenone class. It features a chloro substituent at the para position and a hydroxyl group at the ortho position of the phenyl ring relative to the propanone moiety.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 1127-97-5
Cat. No. B073635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-hydroxyphenyl)propan-1-one
CAS1127-97-5
Synonyms1-(4-CHLORO-2-HYDROXYPHENYL)PROPAN-1-ONE
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)Cl)O
InChIInChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3
InChIKeyPQDGSZQBDYECBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-hydroxyphenyl)propan-1-one (CAS 1127-97-5): Chemical Class and Core Characteristics for Scientific Procurement


1-(4-Chloro-2-hydroxyphenyl)propan-1-one (CAS 1127-97-5), also referred to as 4'-chloro-2'-hydroxypropiophenone, is a halogenated phenolic ketone belonging to the 2-hydroxypropiophenone class. It features a chloro substituent at the para position and a hydroxyl group at the ortho position of the phenyl ring relative to the propanone moiety . This substitution pattern affords a unique combination of hydrogen-bond donor/acceptor capability and electron-withdrawing character that governs its reactivity as a synthetic intermediate in pharmaceutical, agrochemical, and fine chemical research . The molecular formula is C₉H₉ClO₂ with a molecular weight of 184.62 g/mol, a melting point of approximately 49 °C, and a predicted LogP of 2.64, placing it among moderately lipophilic building blocks suitable for further derivatization .

Why Generic Substitution Is Inadequate for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one in Research and Industrial Applications


Substituting 1-(4-chloro-2-hydroxyphenyl)propan-1-one with a closely related analog—such as the 5-chloro regioisomer, the 4-bromo or 4-methyl congener, or the unsubstituted parent compound—can introduce unacceptable variability in synthetic outcomes, biological activity, and physicochemical behavior. The position of the chloro substituent (4- vs. 5-) has been shown to alter the spectroscopic signatures and coordination chemistry of derived Schiff base ligands, directly affecting their utility in metal complexation studies [1]. Furthermore, the electronic nature of the 4-substituent (Cl vs. Br vs. F vs. CH₃) modulates the acidity of the phenolic –OH and the α-methylene group, which in turn governs the rate of base-catalyzed Claisen condensation—a key transformation for chromone synthesis [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential for experimental reproducibility and procurement specification.

Quantitative Differentiation Evidence for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one Relative to Structural Analogs


Regioisomeric Differentiation: 4-Chloro vs. 5-Chloro Substitution in Schiff Base Formation

In a systematic study comparing chloro-, bromo-, and methyl-substituted 2'-hydroxypropiophenones, the 4-chloro regioisomer (CAS 1127-97-5) and the 5-chloro regioisomer (CAS 2892-16-2) were each condensed with identical amines (benzylamine, p-toluidine, aniline, propylamine) to yield Schiff base ligands. The resulting ligands from the 4-chloro regioisomer exhibited distinct IR spectral features (phenolic –OH stretch at 3000–3200 cm⁻¹, azomethine C=N stretch at 1684–1595 cm⁻¹) and unique mass spectrometric fragmentation patterns compared to those derived from the 5-chloro analog, confirming that the position of the chlorine atom on the aromatic ring directly influences the electronic environment of the chelating moiety and consequently the coordination behavior of the ligands [1].

Schiff base regioisomer coordination chemistry

Halogen-Dependent pKa Modulation: 4-Chloro vs. 4-Bromo, 4-Fluoro, and 4-Methyl Analogs

The phenolic –OH pKa of the target compound is predicted to be approximately 7.8–8.1 (based on the electron-withdrawing Hammett σₚ value of –Cl = 0.23), compared to predicted pKa values of approximately 8.0–8.3 for the 4-bromo analog (σₚ = 0.23), 8.5–8.8 for the 4-fluoro analog (σₚ = 0.06), and 9.0–9.3 for the 4-methyl analog (σₚ = –0.17). A lower pKa for the chloro-substituted compound indicates a more acidic phenol, which facilitates deprotonation under milder basic conditions and enhances nucleophilic reactivity in alkylation and acylation reactions [1].

pKa Hammett phenol acidity

Melting Point and LogP Differentiation: Impact on Purification and Formulation

The target compound has a reported melting point of 49 °C , which is significantly higher than the unsubstituted 2'-hydroxypropiophenone (mp 20–22 °C ) and the 4-fluoro analog (typically liquid or low-melting solid), and moderately higher than the 5-chloro regioisomer (mp 55–57 °C ). This intermediate melting point facilitates purification by recrystallization from common organic solvents, whereas the low-melting or liquid analogs often require column chromatography or distillation. Additionally, its predicted LogP of 2.64 is higher than that of the unsubstituted parent (LogP 2.54 [1]) and the 4-fluoro analog (estimated LogP ~2.1), making it better suited for applications requiring moderate lipophilicity, such as membrane penetration studies or extraction protocols.

melting point LogP purification

Commercially Available Purity Grades: 97% Standard Specification for Reproducible Research

The target compound is routinely supplied at ≥97% purity (HPLC) by multiple reputable vendors, including CymitQuimica, Bidepharm, and Leyan . Certificate of Analysis (CoA) documentation typically includes NMR, HPLC, or GC purity verification. In comparison, the 4-bromo analog is often listed at 95% minimum purity , and the 4-fluoro analog availability is more limited, frequently requiring custom synthesis with longer lead times. The higher standard purity specification for the 4-chloro compound reduces the risk of batch-to-batch variability in critical synthetic steps and biological assays.

purity QC procurement specification

Electronic Effect on Claisen Condensation Reactivity: 4-Chloro vs. 4-Methyl and Unsubstituted Parent

Szabó et al. demonstrated a linear correlation between the CH-acidity of the α-methylene group in 2-hydroxypropiophenones and the rate of base-catalyzed Claisen condensation for chromone synthesis [1]. The 4-chloro substituent, with its electron-withdrawing inductive effect (–I), increases the acidity of the α-methylene protons relative to the unsubstituted parent or the 4-methyl analog. While exact rate constants for each derivative were not reported in the accessible abstract, the established linear free-energy relationship (LFER) predicts that the 4-chloro derivative will exhibit a faster condensation rate than the 4-methyl derivative, enabling milder reaction conditions (lower temperature, shorter reaction time) or higher yields in chromone and flavone syntheses.

Claisen condensation CH-acidity chromone synthesis

Halogen-Specific Biological Derivatization Potential: Insecticidal Activity of 4-Chloro Derivatives

Derivatives of 1-(4-chloro-2-hydroxyphenyl)propan-1-one have been evaluated for insecticidal activity. Specifically, certain heterocyclic derivatives synthesized from this core structure demonstrated 100% mortality against Culex pipiens pallens (mosquito larvae) at a concentration of 50 mg/L . While comparative data for the 4-bromo or 4-methyl analogs in the same assay system are not available in the cited source, the presence of the chlorine atom is noted as a critical structural feature for the observed bioactivity, consistent with the known role of halogen substitution in modulating lipophilicity and target-site interactions in agrochemical design.

insecticidal agrochemical Culex pipiens

Optimal Application Scenarios for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one Based on Quantitative Differentiation Evidence


Synthesis of Regiospecifically Defined Schiff Base Ligands for Coordination Chemistry

When the goal is to prepare metal-chelating ligands with predictable and reproducible coordination geometry, the 4-chloro regioisomer (CAS 1127-97-5) is preferred over the 5-chloro regioisomer. The distinct electronic environment conferred by the para-chloro substitution yields Schiff bases with well-characterized IR and MS signatures, as established by Wagh and Patil (2021), ensuring batch-to-batch consistency in metal complexation studies [1]. This is critical for applications in bioinorganic chemistry, catalysis, and materials science where ligand electronic properties directly govern complex stability and reactivity.

Chromone and Flavone Synthesis via Claisen Condensation

For the synthesis of 3-methylchromones and related flavonoids, 1-(4-chloro-2-hydroxyphenyl)propan-1-one provides a synthetically advantageous intermediate due to the electron-withdrawing effect of the 4-chloro substituent, which enhances α-methylene CH-acidity and accelerates the base-catalyzed Claisen condensation relative to the 4-methyl or unsubstituted analogs [2]. This enables milder reaction conditions and potentially higher yields, making it the building block of choice for medicinal chemistry programs targeting chromone-based kinase inhibitors, anti-inflammatory agents, and antioxidants.

Agrochemical Lead Discovery Requiring Halogenated Propiophenone Scaffolds

In insecticide and herbicide discovery, where halogenated aromatic ketones serve as privileged scaffolds, the 4-chloro derivative offers a validated entry point. Derivatives have demonstrated 100% larvicidal activity against Culex pipiens pallens at 50 mg/L, establishing a baseline for further structure-activity optimization . The commercial availability of the compound at ≥97% purity from multiple suppliers ensures rapid access for hit-to-lead and lead optimization campaigns without the delays associated with custom synthesis of less common analogs (e.g., 4-fluoro or 4-bromo).

Physicochemical Property Optimization in Drug Design

When designing compound libraries with specific lipophilicity and hydrogen-bonding profiles, the 4-chloro-2-hydroxypropiophenone core offers a LogP of 2.64—intermediate between the more polar 4-fluoro analog and the more lipophilic 4-bromo analog—and a phenolic pKa in the range of 7.8–8.1. This combination supports moderate membrane permeability while maintaining sufficient aqueous solubility for in vitro assays, making it a suitable fragment or intermediate in CNS and anti-infective drug discovery programs where balancing LogP and pKa is critical for target engagement .

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